2-Aminocyclohexanecarboxylic acid

Vue d'ensemble

Description

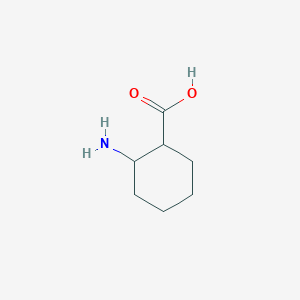

2-Aminocyclohexanecarboxylic acid is a cyclic amino acid with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, where an amino group and a carboxylic acid group are attached to the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the ring-opening of aziridines with nucleophiles, which provides precursors for the desired compound. For example, the ring-opening of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with selected nucleophiles occurs in a regioselective manner, leading to the formation of this compound derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of asymmetric synthesis techniques. One such method includes the reduction of pyrrolobenzodiazepine-5,11-diones using alkali metals in ammonia, followed by hydrolysis to yield the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Analgesics and Anti-inflammatory Drugs: 2-Aminocyclohexanecarboxylic acid is utilized as an intermediate in the synthesis of novel analgesics and anti-inflammatory agents, addressing unmet medical needs in pain management .

- Neurological Disorders: The compound plays a crucial role in developing pharmaceuticals targeting neurological disorders, enhancing the efficacy of treatments .

Case Study:

A study demonstrated the synthesis of fluorinated derivatives of this compound, which showed improved pharmacological profiles compared to their non-fluorinated counterparts. This modification led to enhanced bioavailability and selectivity for specific biological targets .

Biochemical Research

Key Applications:

- Amino Acid Metabolism: The compound is employed in research focused on amino acid metabolism and protein synthesis, providing insights into cellular functions and disease mechanisms .

- Enzyme Interactions: It is used to study enzyme interactions, aiding in understanding biological processes that can lead to new drug discoveries .

Case Study:

Research involving β-peptides incorporating this compound has revealed significant insights into their folding properties and interactions with metal ions, showcasing their potential as therapeutic agents .

Chiral Catalysis

Key Applications:

- Asymmetric Synthesis: The compound serves as a chiral building block in asymmetric synthesis, enhancing the selectivity of reactions crucial for producing enantiomerically pure compounds .

Data Table: Chiral Catalysis Applications

| Application Type | Description | Outcome |

|---|---|---|

| Asymmetric Synthesis | Utilization in creating chiral environments | Increased selectivity |

| Reaction Optimization | Enhancing yields in specific transformations | Improved reaction efficiency |

Material Science

Key Applications:

- Polymers for Drug Delivery: this compound contributes to developing polymers with specific properties for drug delivery systems, improving the efficacy of therapeutic agents .

- Biodegradable Materials: Its application extends to creating biodegradable polymers, which are increasingly important in sustainable product design .

Case Study:

The development of novel materials incorporating this compound has shown promise in creating drug delivery systems that respond to physiological conditions, thereby releasing therapeutic agents in a controlled manner .

Food Industry

Potential Applications:

Mécanisme D'action

The mechanism of action of 2-aminocyclohexanecarboxylic acid involves its ability to participate in hydrogen bonding and other interactions due to its amino and carboxylic acid groups. These interactions play a crucial role in its ability to influence protein folding and stability. The compound can form helical structures, which are stabilized by hydrogen bonds between the carbonyl oxygen and the amide proton of adjacent residues .

Comparaison Avec Des Composés Similaires

2-Aminocyclohexanecarboxylic acid can be compared with other cyclic amino acids, such as:

2-Aminocyclopentanecarboxylic acid: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.

2-Aminocyclobutanecarboxylic acid: This compound has a four-membered ring and is used in the synthesis of peptidomimetics and other biologically active molecules.

The uniqueness of this compound lies in its ability to form stable helical structures, which makes it valuable in the study of protein folding and the design of synthetic polymers with specific folding properties .

Activité Biologique

2-Aminocyclohexanecarboxylic acid (ACHC) is a non-proteinogenic amino acid that has garnered attention for its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of ACHC, highlighting its pharmacological significance, antimicrobial properties, and potential applications in drug design.

Structural Characteristics

ACHC is characterized by a cyclohexane ring with an amino group and a carboxylic acid functional group. Its conformation allows it to influence peptide folding and stability, making it a valuable building block in the design of bioactive compounds.

μ-Opioid Receptor Binding

One of the most notable pharmacological activities of ACHC is its role as a structural mimic in opioid peptides. A study demonstrated that a tritiated endomorphin-2 analog containing ACHC exhibited high affinity for μ-opioid receptors (K_D = 0.55 ± 0.06 nM) in rat brain membranes, indicating its potential as an analgesic agent . The binding kinetics revealed that ACHC enhances the stability and efficacy of opioid peptides, making it a candidate for further development in pain management therapies.

Antimicrobial Properties

ACHC has also been explored for its antimicrobial properties, particularly in the context of peptide design. Research indicates that incorporating ACHC into β-peptides can enhance their antimicrobial activity against various bacterial strains. For instance, studies have shown that β-peptides with a high proportion of ACHC residues maintain significant antimicrobial activity while minimizing hemolytic effects on human cells .

The mechanism by which ACHC-containing peptides exert their antimicrobial effects involves membrane disruption. These peptides can permeabilize bacterial membranes, leading to cell lysis. Time-killing experiments demonstrated that peptides incorporating ACHC rapidly reduced colony-forming units in both Gram-positive and Gram-negative bacteria, underscoring their potential as novel antibiotics .

Study 1: Antimicrobial Peptide Design

A study focused on designing antimicrobial peptides by incorporating ACHC residues reported that these peptides displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against resistant strains . The incorporation of ACHC not only stabilized the helical structure of the peptides but also improved their interaction with bacterial membranes.

Study 2: Structural Analysis of Peptide Folding

Another investigation into the structural properties of ACHC-rich β-peptides revealed that these compounds could adopt stable helical conformations in aqueous solutions. This property is crucial for enhancing their biological activity, as helical peptides tend to interact more effectively with biological membranes .

Data Tables

| Property | Value |

|---|---|

| μ-Opioid Receptor K_D | 0.55 ± 0.06 nM |

| Antimicrobial MIC Range | 1 - 8 µM |

| Hemolytic Activity | Lower than conventional magainin derivatives |

| Peptide Helical Stability | High with increased ACHC content |

Propriétés

IUPAC Name |

2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901272 | |

| Record name | NoName_365 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75081-40-2 | |

| Record name | 2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75081-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: ACHC has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol.

A: While the provided research excerpts don't delve into detailed spectroscopic data for ACHC itself, they often mention techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy being employed to study the conformation and structural features of peptides incorporating ACHC. [, , , , , , ]

A: Yes, ACHC exists as both cis and trans isomers. The trans isomer strongly promotes the formation of 14-helical structures in β-peptides. [, , , , , ] The cis isomer, while less studied, is known to favor extended conformations and can promote mixed helical structures like the 11/9-helix in α/β-peptides. [, , ]

A: The 14-helix is a unique secondary structure characterized by hydrogen bonding between the carbonyl oxygen of one residue and the amide proton of the second residue towards the N-terminus. This helix is particularly stable in β-peptides incorporating trans-ACHC residues, making it a valuable scaffold for foldamer design. [, , , , ]

A: Yes, researchers have successfully incorporated various other amino acids, both natural and unnatural, into β-peptides containing ACHC. This allows for the fine-tuning of properties such as solubility, helicity, and bioactivity. [, , , , , , ]

A: Factors like solvent polarity, peptide length, the presence of other helix-promoting residues, and the nature and placement of side chains can all impact 14-helix stability. [, , ]

A: Due to their structural stability and potential for functionalization, ACHC-containing peptides are being investigated for applications such as antimicrobial agents [], catalysts for asymmetric synthesis [, ], and building blocks for self-assembling nanomaterials. [, ]

A: Several synthetic routes to ACHC and its derivatives have been reported, often starting from cyclohexane-based precursors. [, , , , ] Methodologies include preferential crystallization, cyclization reactions, and solid-phase peptide synthesis.

A: Yes, computational techniques like DFT calculations and molecular dynamics simulations have been employed to understand the conformational preferences, helix stability, and interactions of ACHC-containing peptides. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.